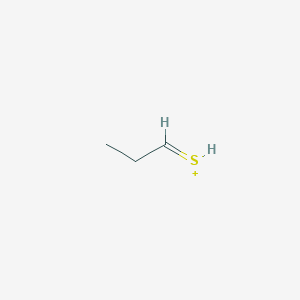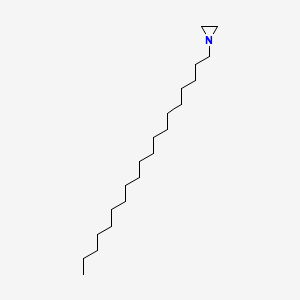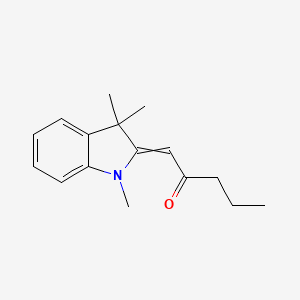![molecular formula C14H22O3 B14488798 2-{2-[(2-Methylbutan-2-yl)peroxy]propan-2-yl}phenol CAS No. 65270-79-3](/img/structure/B14488798.png)
2-{2-[(2-Methylbutan-2-yl)peroxy]propan-2-yl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[(2-Methylbutan-2-yl)peroxy]propan-2-yl}phenol is an organic compound with the molecular formula C14H22O3. It is also known by its systematic name, o-tert-Amylperoxyisopropylphenol. This compound is characterized by the presence of a phenol group and a peroxy linkage, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2-Methylbutan-2-yl)peroxy]propan-2-yl}phenol typically involves the reaction of 2-methylbutan-2-yl hydroperoxide with 2-isopropylphenol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, often an acid or base, to facilitate the formation of the peroxy linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. Parameters such as temperature, pressure, and reaction time are carefully controlled. The product is then purified using techniques such as distillation or recrystallization to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
2-{2-[(2-Methylbutan-2-yl)peroxy]propan-2-yl}phenol undergoes various chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to form corresponding alcohols or phenols.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under specific conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of corresponding alcohols or phenols.
Substitution: Formation of nitro, sulfo, or halo derivatives of the phenol.
Aplicaciones Científicas De Investigación
2-{2-[(2-Methylbutan-2-yl)peroxy]propan-2-yl}phenol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the manufacture of polymers, resins, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-{2-[(2-Methylbutan-2-yl)peroxy]propan-2-yl}phenol involves its interaction with molecular targets such as enzymes and cellular components. The peroxy group can generate reactive oxygen species (ROS), which can induce oxidative stress and modulate various biochemical pathways. The phenol group can interact with proteins and other biomolecules, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylpropan-2-ol: Similar in structure but lacks the peroxy group.
2-Methyl-3-buten-2-ol: Contains a hydroxyl group but differs in the alkyl chain structure.
2-Butyn-1-ol: Contains an alkyne group instead of a peroxy linkage.
Uniqueness
2-{2-[(2-Methylbutan-2-yl)peroxy]propan-2-yl}phenol is unique due to the presence of both a phenol group and a peroxy linkage. This combination imparts distinct chemical reactivity and potential biological activities, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
65270-79-3 |
|---|---|
Fórmula molecular |
C14H22O3 |
Peso molecular |
238.32 g/mol |
Nombre IUPAC |
2-[2-(2-methylbutan-2-ylperoxy)propan-2-yl]phenol |
InChI |
InChI=1S/C14H22O3/c1-6-13(2,3)16-17-14(4,5)11-9-7-8-10-12(11)15/h7-10,15H,6H2,1-5H3 |
Clave InChI |
ZSEHPPCLJCNVOD-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)OOC(C)(C)C1=CC=CC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



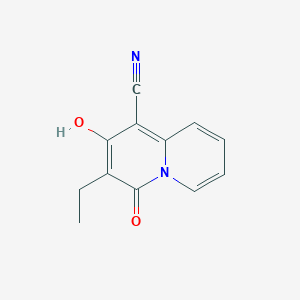
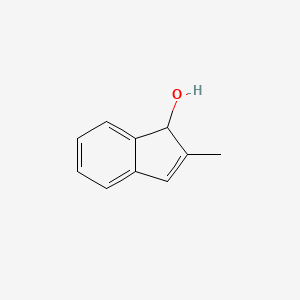
![2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]-](/img/structure/B14488732.png)

![4-[(2Z)-2-(2-Hydroxy-3-methyl-4-oxonaphthalen-1(4H)-ylidene)hydrazino]benzoic acid](/img/structure/B14488735.png)



![1,1'-[(4-Anilinophenyl)azanediyl]di(propan-2-ol)](/img/structure/B14488776.png)
![1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14488780.png)
